3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine synthesis pathway
3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine
Abstract
The imidazo[1,2-b]pyridazine scaffold is a "privileged" heterocyclic system renowned for its wide range of pharmacological activities, including applications as kinase inhibitors in oncology and as agents against various pathogens.[1][2][3] This guide provides a comprehensive, in-depth technical overview of a robust and efficient synthetic pathway to 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine, a disubstituted derivative with potential for further medicinal chemistry exploration. We will dissect each synthetic step, explaining the underlying chemical principles, justifying experimental choices, and providing detailed, actionable protocols suitable for researchers and drug development professionals. The synthesis leverages common starting materials and established chemical transformations, including nucleophilic aromatic substitution, condensation cyclization, electrophilic bromination, and a final amination step.
Strategic Overview: A Retrosynthetic Approach
To logically deconstruct the synthesis, we begin with a retrosynthetic analysis. The target molecule, 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine (1) , can be disconnected at the C6-N bond, suggesting a nucleophilic aromatic substitution (SNAr) reaction as the final step. This disconnection points to a key intermediate, 3-bromo-6-chloroimidazo[1,2-b]pyridazine (2) , and n-propylamine as the immediate precursors. The bromine at the C3 position of intermediate (2) can be installed via electrophilic bromination of 6-chloroimidazo[1,2-b]pyridazine (3) . The bicyclic core of (3) is classically formed through a condensation reaction between an aminopyridazine and a two-carbon electrophile. This leads us back to the key building block, 6-chloropyridazin-3-amine (4) . Finally, this aminopyridazine is readily synthesized from the commercially available and inexpensive 3,6-dichloropyridazine (5) via a selective amination.
Caption: Retrosynthetic analysis of the target molecule.
The Forward Synthesis Pathway
The forward synthesis is a logical, four-step sequence designed for efficiency and scalability. Each stage is built upon well-understood and reliable chemical transformations.
Caption: Overall forward synthesis pathway.
Step 1: Synthesis of 6-Chloropyridazin-3-amine
Causality: The synthesis begins with the selective mono-amination of 3,6-dichloropyridazine. The two chlorine atoms on the pyridazine ring are electronically distinct. The C6 position is more susceptible to nucleophilic attack by ammonia than the C3 position. This regioselectivity is crucial for building the correct isomer. The reaction is typically performed at elevated temperatures to drive the substitution to completion.[4]
Experimental Protocol:
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To a solution of 3,6-dichloropyridazine (10.0 g, 67.1 mmol) in a suitable solvent like methanol or ethanol (150 mL) in a sealed pressure vessel, add a solution of ammonia in methanol (e.g., 2.0 M, 170 mL, 340 mmol) or concentrated aqueous ammonia.[5][6]
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Seal the vessel and heat the reaction mixture to 120-130 °C for 24-96 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, carefully vent the vessel.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Add water to the residue and extract the product with an organic solvent such as ethyl acetate (3 x 100 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel or recrystallization to afford 6-chloropyridazin-3-amine as a solid.[5]
Step 2: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine
Causality: The formation of the imidazo[1,2-b]pyridazine backbone is achieved through a condensation reaction.[7] The 3-amino-6-chloropyridazine acts as the dinucleophile. The ring nitrogen (N1) is more nucleophilic than the exocyclic amino group and initiates the reaction by attacking the electrophilic carbon of an α-halocarbonyl compound, followed by intramolecular cyclization and dehydration to form the aromatic imidazole ring. Using a reagent like bromoacetaldehyde or a precursor thereof allows for the formation of the unsubstituted C2/C3 imidazo[1,2-b]pyridazine core. A common laboratory practice involves using an α-haloketone like 1,3-dichloroacetone, where the second halogen can be removed in subsequent steps.[8]
Experimental Protocol (using 1,3-dichloroacetone):
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Dissolve 6-chloropyridazin-3-amine (5.0 g, 38.6 mmol) in a solvent such as 1,2-dimethoxyethane (80 mL).[8]
-
Add 1,3-dichloroacetone (4.9 g, 38.6 mmol, 1.0 equiv) to the solution.
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Heat the reaction mixture to reflux and stir for 48 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
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Cool the mixture and evaporate the solvent under reduced pressure.
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The resulting crude 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine is purified by column chromatography on silica gel.[8] The chloromethyl group is often labile and can be removed under various conditions, leading to the desired 6-chloroimidazo[1,2-b]pyridazine.
Step 3: Synthesis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
Causality: This step involves the regioselective electrophilic aromatic substitution on the electron-rich imidazo[1,2-b]pyridazine ring. The C3 position is the most nucleophilic and therefore the most susceptible to attack by an electrophile like Br⁺ (generated from Br₂). The reaction is typically performed in a polar protic solvent like acetic acid, with a mild base such as sodium acetate to buffer the HBr byproduct.[9]
Experimental Protocol:
-
Dissolve 6-chloroimidazo[1,2-b]pyridazine (4.3 mmol) and sodium acetate (9.6 mmol) in glacial acetic acid (44 mL).[9]
-
Stir the solution at room temperature and slowly add liquid bromine (5.3 mmol) dropwise.
-
Continue stirring for 10-30 minutes. A precipitate will typically form.
-
Pour the reaction mixture into a beaker containing ice water (approx. 300 mL) with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water to remove acetic acid and salts.
-
Dry the solid under vacuum to yield 3-bromo-6-chloroimidazo[1,2-b]pyridazine. This intermediate is often used in the next step without further purification.
Step 4: Synthesis of 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine
Causality: The final step is a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C6 position is activated towards displacement by the electron-withdrawing nature of the fused heterocyclic ring system. Propylamine acts as the nucleophile, attacking the C6 carbon and displacing the chloride leaving group. The reaction is often facilitated by heat and a suitable base in a polar aprotic solvent like DMSO.[10] Recent methodologies have shown that bases like cesium fluoride (CsF) can be highly effective in promoting this type of amination.[10]
Experimental Protocol:
-
In a reaction vial, combine 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 mmol), n-propylamine (2.0 mmol), and cesium fluoride (CsF, 1.0 mmol).[10]
-
Add dimethyl sulfoxide (DMSO) as the solvent (approx. 5 mL).
-
Seal the vial and heat the mixture to 100 °C for 24 hours.[10] Microwave irradiation can also be used to significantly shorten the reaction time.[11]
-
After cooling, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to obtain the final target compound, 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine.
Summary of Synthesis and Yields
The efficiency of each step is critical for the overall yield of the synthetic pathway. The table below summarizes the typical conditions and expected outcomes based on literature precedents.
| Step | Reaction | Key Reagents & Conditions | Typical Yield | Reference(s) |
| 1 | Selective Amination | 3,6-Dichloropyridazine, NH₃ in MeOH, 130°C | 60-70% | [5] |
| 2 | Ring Formation | 6-Chloropyridazin-3-amine, 1,3-Dichloroacetone, DME, Reflux | 35-45% | [8] |
| 3 | Electrophilic Bromination | 6-Chloroimidazo[1,2-b]pyridazine, Br₂, NaOAc, Acetic Acid | >80% | [9] |
| 4 | Nucleophilic Amination | 3-Bromo-6-chloro-imidazo[1,2-b]pyridazine, n-Propylamine, CsF, DMSO, 100°C | 80-95% | [10] |
Conclusion
The synthesis of 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine is a well-defined, multi-step process that relies on fundamental organic chemistry principles. By starting with the commercially available 3,6-dichloropyridazine, the target molecule can be constructed in a logical and efficient manner. The key transformations—selective amination, condensation cyclization to form the bicyclic core, regioselective bromination, and a final SNAr reaction—provide a versatile route to this and other similarly substituted imidazo[1,2-b]pyridazine derivatives. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers in medicinal chemistry and drug discovery to synthesize and explore this important class of heterocyclic compounds.
References
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